(2-Iodophenyl)trimethylsilane
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Overview
Description
(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ISi. It consists of a phenyl ring substituted with an iodine atom at the 2-position and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Iodophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-iodophenylmagnesium bromide with trimethylsilyl chloride. This Grignard reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids yield biaryl compounds, while reduction reactions produce phenylsilanes.
Scientific Research Applications
(2-Iodophenyl)trimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Iodophenyl)trimethylsilane exerts its effects involves the reactivity of the silicon-carbon bond. The electron-donating nature of the trimethylsilyl group stabilizes reaction intermediates, facilitating various chemical transformations . In cross-coupling reactions, the compound acts as a nucleophile, forming new carbon-carbon bonds through the palladium-catalyzed process .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of a phenyl ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Uniqueness
(2-Iodophenyl)trimethylsilane is unique due to the presence of both an iodine atom and a trimethylsilyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in various substitution and cross-coupling reactions distinguishes it from simpler silanes and other iodophenyl derivatives.
Properties
Molecular Formula |
C9H13ISi |
---|---|
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(2-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
IZYXNCCDSCBYSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1I |
Origin of Product |
United States |
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